![molecular formula C13H11FN2O2S2 B2653071 N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline CAS No. 478043-36-6](/img/structure/B2653071.png)
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an organic molecule that contains functional groups such as a thiopyran ring, a fluoroaniline group, and a dioxo group. The thiopyran ring is a six-membered heterocyclic compound containing sulfur. The fluoroaniline group consists of an aniline (an aromatic amine) with a fluorine atom attached. The dioxo group indicates the presence of two carbonyl (C=O) groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a thiopyran ring, which is a six-membered ring containing one sulfur atom and one double bond. Attached to this ring would be a fluoroaniline group and a dioxo group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The dioxo group could potentially undergo reduction reactions, while the fluoroaniline group might participate in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
Fluorogenic and Chromogenic Reagents
- Fluorogenic Detection Techniques : Compounds with fluorogenic capabilities, such as those involving fluorine or nitrobenzoxadiazole (NBD) groups, have been developed for highly sensitive and selective detection techniques in chemical, biological, and environmental sciences. For instance, 4-(N,N-dimethylaminosulphonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) has been synthesized as a thiol-specific fluorogenic reagent, offering high reactivity and sensitivity for detecting thiols, with applications ranging from environmental sampling to biological assays (Toyo’oka et al., 1989).
Optical Imaging and Drug Delivery
- Cyanine-Based Probes for Imaging : Cyanine dyes, including those with fluoro and amino functionalities, are pivotal in biomedical imaging, benefiting from their ability to operate in the near-infrared (NIR) spectrum for deep tissue penetration. Cyanine reactivity has been harnessed to create novel chemistries for addressing challenges in imaging and drug delivery, showcasing the versatile applications of these fluorophores in modern biomedical research (Gorka et al., 2018).
Nucleoside Analogues for Therapeutic Research
- Antitumor and Antiviral Agents : Derivatives of naphthyridine and triazole, which may bear structural resemblance to the query compound in terms of heterocyclic and aromatic moieties, have been synthesized and evaluated for their therapeutic potentials. These compounds demonstrate moderate cytotoxic activity against various tumor cell lines and are investigated for their structure-activity relationships to identify clinically useful antitumor agents (Tomita et al., 2002).
Analytical Chemistry for Biothiol Detection
- Selective Discrimination Techniques : The development of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols exemplifies the application of specific functional groups in designing selective and sensitive detection methods. Such probes have significant implications in environmental and biological sciences for detecting toxic and biologically active compounds (Wang et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2S2/c14-9-1-3-10(4-2-9)15-16-12-6-8-20(17,18)13-11(12)5-7-19-13/h1-5,7,15H,6,8H2/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECHKYFJUXKXTD-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NNC3=CC=C(C=C3)F)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/NC3=CC=C(C=C3)F)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(4-Bromophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-methylphenyl)methanone](/img/structure/B2652989.png)
![6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl-(5,6-dimethylpyrimidin-4-yl)methanone](/img/structure/B2652991.png)

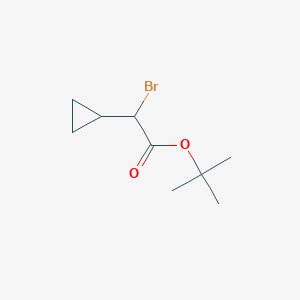
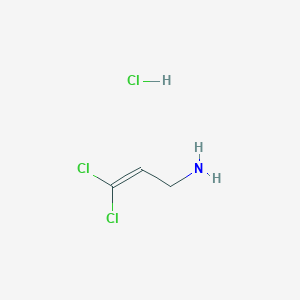
![N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2652995.png)
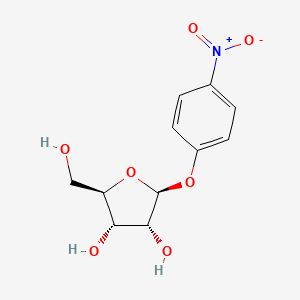
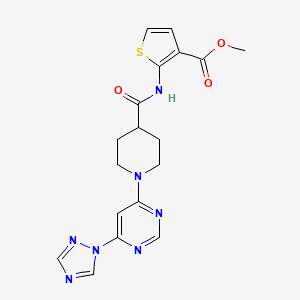
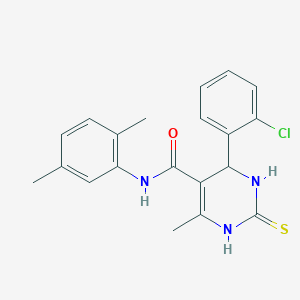
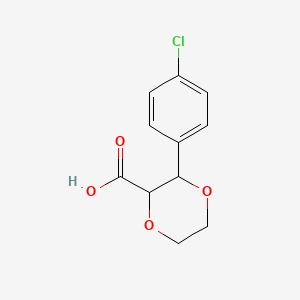

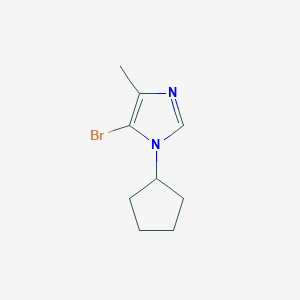
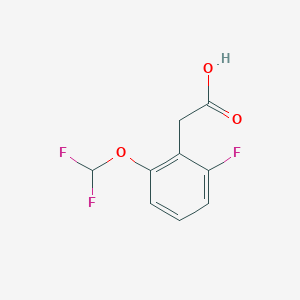
![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)